Cas no 35913-09-8 (Benzaldehyde,chloro-)

Benzaldehyde,chloro- structure
Benzaldehyde,chloro- structure
Product Name:Benzaldehyde,chloro-
CAS No:35913-09-8
MF:C7H5ClO
MW:140.567001104355
CID:305159
PubChem ID:6996
Update Time:2025-04-19

Benzaldehyde,chloro- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,chloro-
    • 2-chlorobenzaldehyde
    • 2-Chlorbenzaldehyd
    • 2-Clorobenzaldeide
    • Benzaldehyde, 2-chloro-
    • Benzaldehyde, o-chloro-
    • Chlorobenzaldehyde
    • o-Chloorbenzaldehyde
    • O-CHLOROBENZALDEHYDE
    • USAF M-7
    • 2-chloro benzaldehyde
    • 2-chloro-benzaldehyde
    • CCRIS 5991
    • NSC 174140
    • WLN: VHR BG
    • NS00009019
    • CAS-89-98-5
    • FT-0611908
    • AKOS000119188
    • o-Chlorobenzenecarboxaldehyde
    • 89-98-5
    • NCGC00091218-02
    • InChI=1/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5
    • CHLOROBENZALDEHYDE, O-
    • F2190-0599
    • orthochlorobenzaldehyde
    • o-chlorobezaldehyde
    • (2-chloro)benzaldehye
    • AMY39073
    • NSC15347
    • NCGC00257927-01
    • 2-chlorobenzenaldehyde
    • DTXCID204764
    • MLS001056242
    • FT-0658390
    • 2-Chloorbenzaldehyde
    • W-100351
    • SCHEMBL97422
    • CS-W003973
    • Q2195231
    • Tox21_200373
    • 2-Chlorobenzaldehyde, purum, dist., >=98.0% (GC)
    • ortho-chlorobenzaldehyde
    • o-Chloorbenzaldehyde [Dutch]
    • D77644
    • UNII-QHR24X1LXK
    • Z104472866
    • NSC-15347
    • EN300-19123
    • AI3-04254
    • 2-chlorobezaldehyde
    • NCGC00091218-01
    • 2- chlorobenzaldehyde
    • 2-Clorobenzaldeide [Italian]
    • HSDB 2727
    • MFCD00003304
    • FT-0611909
    • 35913-09-8
    • 2-Chlorobenzaldehyde, 99%
    • STR00143
    • QHR24X1LXK
    • SMR001216556
    • NSC 15347
    • 6-chlorobenzaldehyde
    • Benzaldehyde, chloro-
    • DTXSID5024764
    • (2-chloro) benzaldehyde
    • 2-Chloorbenzaldehyde [Dutch]
    • EINECS 201-956-3
    • o-Chloroformylbenzene
    • (2-chloro)benzaldehyde
    • 2-Chlorbenzaldehyd [German]
    • EC 201-956-3
    • CHEMBL1547989
    • Inchi: 1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H
    • InChI Key: FPYUJUBAXZAQNL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C=O

Computed Properties

  • Exact Mass: 140.00295
  • Monoisotopic Mass: 140.0028925g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
  • LogP: 2.15250
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd